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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone, a compound of interest in pharmaceutical research, primarily known
as an impurity of the antiarrhythmic drug Propafenone. This document consolidates available
information on its chemical properties, synthesis, and toxicological profile. Due to the limited
publicly available data, this guide also highlights areas where further research is required,
particularly concerning its spectroscopic characterization and biological activity.

Introduction

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, also recognized as Propafenone Impurity C,
is a key compound for analytical and quality control purposes in the manufacturing of
Propafenone. Propafenone is a Class 1C antiarrhythmic agent used to treat various cardiac
arrhythmias. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical
concern for drug safety and efficacy. Therefore, a thorough understanding of the formation,
characterization, and potential biological effects of impurities like 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone is essential for pharmaceutical scientists and regulatory bodies. This
guide aims to provide a detailed overview of the current knowledge of this compound.
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Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a propiophenone derivative characterized
by the presence of an oxirane (epoxide) ring linked to the aromatic core via a methoxy bridge.

Chemical Structure
o |[UPAC Name: 1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one

o Synonyms: Propafenone Impurity C, Propafenone EP Impurity C, 1-[2-[[(2RS)-
Oxiranyllmethoxy]-phenyl]-3-phenylpropan-1-one

e CAS Number: 22525-95-7
e Molecular Formula: C1sH1s03[1]

e Molecular Weight: 282.33 g/mol [1]

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2'-
(Oxiranylmethoxy)-3-phenylpropiophenone.

Property Value Source
Melting Point 56-58 °C Predicted
Boiling Point 452.8 £25.0 °C Predicted
Density 1.164 + 0.06 g/cm?3 Predicted
pKa Not Available

LogP Not Available

Solubility Not Available

Synthesis and Characterization
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While specific, detailed experimental protocols for the synthesis of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone are not widely published in peer-reviewed literature, a plausible
synthetic route can be inferred from the synthesis of its parent compound, Propafenone, and
general organic chemistry principles. The most probable precursor is 2'-Hydroxy-3-
phenylpropiophenone (Propafenone Impurity A).

Proposed Synthesis

The synthesis likely involves a nucleophilic substitution reaction between 2'-Hydroxy-3-
phenylpropiophenone and an epoxide-containing electrophile, such as epichlorohydrin, under
basic conditions.

Reaction: 2'-Hydroxy-3-phenylpropiophenone + Epichlorohydrin - 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone

A detailed experimental protocol, based on analogous reactions, is provided below.
Experimental Protocol: Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone
Materials:

o 2'-Hydroxy-3-phenylpropiophenone

o Epichlorohydrin

e Anhydrous potassium carbonate (K2COs)

e Acetone (anhydrous)

o Ethyl acetate

 Brine solution

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:
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e To a solution of 2'-Hydroxy-3-phenylpropiophenone (1 equivalent) in anhydrous acetone, add
anhydrous potassium carbonate (1.5 equivalents).

 Stir the mixture at room temperature for 30 minutes.
¢ Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

o Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o After completion of the reaction, cool the mixture to room temperature and filter to remove
the inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude product.
» Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

 Purify the residue by column chromatography on silica gel using a suitable eluent system
(e.g., a gradient of hexane and ethyl acetate) to afford pure 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone.

Spectroscopic Data

Detailed spectroscopic data for 2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not publicly
available in research literature. However, commercial suppliers of this compound as a
reference standard typically provide a Certificate of Analysis with comprehensive spectroscopic
data. Researchers requiring this information should obtain it from these commercial sources.
The expected spectral features are outlined below.

Table of Spectroscopic Data:
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Technique Data

Data not publicly available. Expected signals

would include aromatic protons, protons of the
1H NMR _ _

propiophenone chain, and protons of the

oxiranylmethoxy group.

Data not publicly available. Expected signals

would include carbons of the two aromatic rings,
13C NMR

the carbonyl carbon, and carbons of the

aliphatic chain and the oxiranylmethoxy group.

Data not publicly available. Expected
FTIR ( )y characteristic peaks would include C=0
cm-
stretching (ketone), C-O-C stretching (ether and

epoxide), and aromatic C-H stretching.

Data not publicly available. The expected
Mass Spec (m/z) molecular ion peak [M]* would be at

approximately 282.12.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological
activity, pharmacology, or toxicology of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.
Safety Data Sheets (SDS) from suppliers indicate that the toxicological properties of this
compound have not been thoroughly investigated.

Toxicological Summary

The available safety data suggests that knowledge about the health hazards of this compound
is incomplete. It is not currently classified as a hazardous chemical by OSHA. However, as with
any chemical compound with limited toxicological data, it should be handled with care in a
laboratory setting, using appropriate personal protective equipment. The SDS indicates that
there is no data available on acute toxicity (oral, dermal, inhalation), skin corrosion/irritation,
serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity,
carcinogenicity, or reproductive toxicity.[2] Furthermore, no data is available on its ecotoxicity,
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persistence, degradability, or bioaccumulative potential. One supplier notes that the product is
not bioactive and is intended for research and development use only.[3]
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Caption: Proposed synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone.

Experimental Workflow
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Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is a compound of significant interest in the
pharmaceutical industry, primarily due to its status as an impurity of Propafenone. This guide
has summarized the available information on its chemical and physical properties, and
proposed a viable synthetic route. However, there is a clear and critical lack of publicly
accessible, peer-reviewed data on its detailed spectroscopic characterization and, most
importantly, its biological activity and toxicological profile. The absence of this data underscores
the need for further research to fully understand the potential impact of this impurity on the
safety and efficacy of Propafenone. Future studies should focus on the isolation and complete
spectroscopic characterization of this compound, followed by comprehensive in vitro and in
vivo toxicological and pharmacological evaluations. Such data would be invaluable for drug
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development professionals and regulatory agencies in setting appropriate limits for this impurity
in pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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